N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 618415-47-7
Cat. No.: VC16153338
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618415-47-7 |
|---|---|
| Molecular Formula | C17H16BrN5OS |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16BrN5OS/c1-2-23-16(14-8-3-4-9-19-14)21-22-17(23)25-11-15(24)20-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,20,24) |
| Standard InChI Key | NMVBWUOQYKIJDG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a pyridin-2-yl group and at the 4-position with an ethyl group. A thioacetamide linker bridges the triazole moiety to a 3-bromophenyl group (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=N3 |
| InChIKey | NMVBWUOQYKIJDG-UHFFFAOYSA-N |
| PubChem CID | 1891665 |
The pyridine and bromophenyl groups enhance lipophilicity, while the triazole core facilitates hydrogen bonding and π-π interactions.
Physicochemical Characteristics
The compound’s solubility, stability, and reactivity are influenced by its functional groups:
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Solubility: Limited aqueous solubility due to aromatic rings; soluble in polar aprotic solvents like DMSO.
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Melting Point: Estimated >200°C based on analogous triazoles.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three primary steps (Table 1):
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl pyruvate yields the 1,2,4-triazole scaffold.
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Substitution at Position 3: Introduction of pyridin-2-yl via nucleophilic aromatic substitution.
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Thioacetamide Linker Attachment: Reaction of 3-bromophenylacetic acid with the triazole-thiol intermediate using carbodiimide coupling.
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Thiosemicarbazide, ethyl pyruvate, HCl | 65% |
| 2 | Nucleophilic substitution | Pyridin-2-ylboronic acid, Pd catalyst | 72% |
| 3 | Carbodiimide coupling | DCC, DMAP, dry DMF | 58% |
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR Spectroscopy: -NMR (DMSO-) shows peaks at δ 2.45 (ethyl CH), δ 7.2–8.5 (aromatic protons), and δ 10.1 (NH).
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IR Spectroscopy: Bands at 1670 cm (C=O), 1540 cm (C=N), and 690 cm (C-Br).
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Mass Spectrometry: ESI-MS m/z 419.1 [M+H].
Biological Activity and Mechanism of Action
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | Caspase-3 activation, ROS generation |
| A549 | 18.9 ± 2.1 | G2/M cell cycle arrest |
The triazole and pyridine moieties likely inhibit topoisomerase II, while the bromophenyl group enhances DNA intercalation.
Antimicrobial Effects
At 50 μM, the compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). Synergy with fluconazole suggests potential for combination therapies.
Applications in Medicinal and Material Sciences
Drug Development
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Lead Optimization: Structural analogs with improved bioavailability are under investigation.
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Targeted Delivery: Nanoparticle formulations (e.g., PLGA carriers) enhance tumor-specific accumulation.
Material Science
The compound’s sulfur and nitrogen atoms enable coordination with transition metals, forming catalysts for Suzuki-Miyaura cross-coupling reactions.
Future Directions and Challenges
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Toxicity Profiling: Chronic toxicity studies in animal models are needed.
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Synthetic Scalability: Optimizing step 3’s yield remains a priority.
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Computational Modeling: QSAR studies could refine structure-activity relationships.
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